molecular formula C10H17N3O2 B3166829 5-Ethyl-3-((pyrrolidin-3-ylmethoxy)methyl)-1,2,4-oxadiazole CAS No. 914299-45-9

5-Ethyl-3-((pyrrolidin-3-ylmethoxy)methyl)-1,2,4-oxadiazole

Cat. No.: B3166829
CAS No.: 914299-45-9
M. Wt: 211.26 g/mol
InChI Key: DMGYVPBLEZAFTD-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₀H₁₇N₃O₂
Molecular Weight: 211.265 g/mol
Stereochemistry: The compound lacks defined stereocenters, indicating a planar configuration at the pyrrolidine and oxadiazole moieties .
Key Features:

  • 1,2,4-Oxadiazole Core: A five-membered heterocyclic ring with two nitrogen and one oxygen atom, contributing to electronic delocalization and stability .
  • Substituents: 5-Ethyl Group: Enhances hydrophobicity and may influence metabolic stability.

Properties

IUPAC Name

5-ethyl-3-(pyrrolidin-3-ylmethoxymethyl)-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-2-10-12-9(13-15-10)7-14-6-8-3-4-11-5-8/h8,11H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGYVPBLEZAFTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)COCC2CCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101192035
Record name 5-Ethyl-3-[(3-pyrrolidinylmethoxy)methyl]-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101192035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914299-45-9
Record name 5-Ethyl-3-[(3-pyrrolidinylmethoxy)methyl]-1,2,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914299-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethyl-3-[(3-pyrrolidinylmethoxy)methyl]-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101192035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-((pyrrolidin-3-ylmethoxy)methyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with an appropriate nitrile oxide to form the oxadiazole ring. The pyrrolidin-3-ylmethoxy group can be introduced through nucleophilic substitution reactions using pyrrolidine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3-((pyrrolidin-3-ylmethoxy)methyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Pyrrolidine with alkyl halides or sulfonates under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Ethyl-3-((pyrrolidin-3-ylmethoxy)methyl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Ethyl-3-((pyrrolidin-3-ylmethoxy)methyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Core

Table 1: Key Structural Analogs and Properties
Compound Name Substituent at Position 3 Molecular Formula Key Properties/Activities References
5-Ethyl-3-((pyrrolidin-3-ylmethoxy)methyl)-1,2,4-oxadiazole Pyrrolidin-3-ylmethoxy-methyl C₁₀H₁₇N₃O₂ Potential hydrogen-bonding capacity; unconfirmed biological activity (structural inference)
5-Ethyl-3-((piperidin-4-ylmethoxy)methyl)-1,2,4-oxadiazole Piperidin-4-ylmethoxy-methyl C₁₁H₁₉N₃O₂ Increased steric bulk (6-membered piperidine vs. pyrrolidine); possible enhanced membrane permeability
5-Ethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole 4-Nitrophenyl C₁₁H₁₀N₃O₃ Electron-withdrawing nitro group; potential use as a synthetic intermediate or in materials science
5-Ethyl-3-(4-methoxy-2,6-dimethylphenyl)-1,2,4-oxadiazole 4-Methoxy-2,6-dimethylphenyl C₁₃H₁₆N₂O₂ High lipophilicity; possible applications in agrochemicals or pharmaceuticals

Electronic and Steric Effects

  • Pyrrolidine vs. Piperidine: Pyrrolidine (5-membered): Smaller ring size increases ring strain but enhances conformational flexibility. The nitrogen’s basicity (pKa ~11.3) may facilitate protonation in physiological environments .
  • Aromatic vs. Aliphatic Substituents: 4-Nitrophenyl (CAS 10185-65-6): The nitro group (-NO₂) withdraws electrons, reducing the oxadiazole ring’s electron density. This could enhance stability under acidic conditions but reduce nucleophilic substitution reactivity . 4-Methoxy-2,6-dimethylphenyl: The methoxy group (-OCH₃) donates electrons via resonance, increasing the oxadiazole’s electron density.

Physicochemical Properties

  • LogP : Estimated LogP for the target compound is ~1.5 (based on substituent contributions), lower than the 4-methoxy-2,6-dimethylphenyl analog (LogP ~2.8) .

Biological Activity

5-Ethyl-3-((pyrrolidin-3-ylmethoxy)methyl)-1,2,4-oxadiazole is a compound within the 1,2,4-oxadiazole family, which has gained attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which contributes to its potential therapeutic applications. The biological activity of this compound has been explored in various studies, demonstrating effectiveness in multiple areas such as anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure

The molecular formula of 5-Ethyl-3-((pyrrolidin-3-ylmethoxy)methyl)-1,2,4-oxadiazole is C10H17N3OC_{10}H_{17}N_{3}O. The structure includes a pyrrolidine ring and an ethyl group attached to the oxadiazole core, which plays a crucial role in its biological properties.

Anticancer Activity

Research indicates that 1,2,4-oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that derivatives of this class can inhibit the growth of various cancer cell lines. A notable study highlighted that certain oxadiazole compounds demonstrated IC50 values as low as 2.76μM2.76\mu M against ovarian cancer cells (OVXF 899) and 9.27μM9.27\mu M against pleural mesothelioma cells (PXF 1752) .

Table: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 Value (µM)
Compound 1OVXF 8992.76
Compound 2PXF 17529.27
Compound 3CaCo-2~92.4

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazoles have also been documented. These compounds have been shown to inhibit various inflammatory mediators and pathways. For example, certain derivatives have demonstrated the ability to block the activity of key enzymes involved in inflammation . This suggests that they may be useful in treating inflammatory diseases.

Antimicrobial Activity

5-Ethyl-3-((pyrrolidin-3-ylmethoxy)methyl)-1,2,4-oxadiazole has also been investigated for its antimicrobial effects. The broad-spectrum activity against bacteria and fungi makes it a candidate for further development in antimicrobial therapy. Specific derivatives have shown effective inhibition of bacterial growth at low concentrations .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for drug development. Research on SAR for oxadiazoles has indicated that modifications to the substituents on the oxadiazole ring can significantly alter their biological potency. For instance:

  • Substituent Variations : Changes in the alkyl groups or functional groups attached to the oxadiazole can enhance or diminish activity.
  • Ring Modifications : Alterations in the heterocyclic framework can lead to improved selectivity and potency against specific targets.

Case Study 1: Anticancer Efficacy

A study published in PMC examined a series of oxadiazole derivatives for their anticancer efficacy against a panel of human tumor cell lines. The results indicated that certain compounds exhibited selective cytotoxicity with minimal effects on non-tumor cells .

Case Study 2: Anti-inflammatory Mechanism

In another investigation focusing on inflammatory pathways, researchers identified that specific oxadiazole derivatives effectively inhibited pro-inflammatory cytokines in vitro, suggesting their potential use in managing inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Ethyl-3-((pyrrolidin-3-ylmethoxy)methyl)-1,2,4-oxadiazole, and how are intermediates characterized?

  • Methodology : The oxadiazole core is typically synthesized via cyclization of amidoxime precursors using reagents like phosphorus oxychloride or thionyl chloride. For the pyrrolidinylmethoxymethyl substituent, stepwise functionalization is required:

  • Step 1 : React ethyl carboximidate with hydroxylamine to form amidoxime.
  • Step 2 : Cyclize amidoxime with activated carbonyl derivatives (e.g., acyl chlorides) under reflux conditions .
  • Characterization : Confirm intermediate structures using 1H^1H-NMR (e.g., pyrrolidine proton signals at δ 2.8–3.5 ppm) and IR spectroscopy (C=N stretch at ~1600 cm1^{-1}). Purity is assessed via HPLC (>95% purity threshold) .

Q. Which spectroscopic techniques are critical for validating the structure and purity of this compound?

  • Key Techniques :

  • 1H^1H-NMR : Identifies proton environments (e.g., ethyl group at δ 1.2–1.4 ppm, pyrrolidine protons).
  • IR Spectroscopy : Confirms oxadiazole ring vibrations (C-O-C at ~1250 cm1^{-1}).
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 280.3).
  • HPLC : Ensures purity (>95% by area normalization) .

Q. How is the biological activity of this compound initially screened in preclinical studies?

  • Approach :

  • In vitro assays : Test antifungal activity against Candida albicans (MIC determination) or antibacterial activity via broth microdilution.
  • Enzyme inhibition : Screen against 14α-demethylase (CYP51) using spectrophotometric assays, as oxadiazoles often target fungal sterol biosynthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 5-Ethyl-3-((pyrrolidin-3-ylmethoxy)methyl)-1,2,4-oxadiazole?

  • Variables to Test :

  • Solvent polarity : Use DMF or acetonitrile for better cyclization efficiency.
  • Catalysts : Add triethylamine to neutralize HCl byproducts during oxadiazole formation.
  • Temperature : Optimize reflux duration (e.g., 6–8 hours at 80°C) to minimize side reactions.
    • Data-Driven Example : A 15% yield increase was achieved by switching from toluene to DMF in analogous oxadiazole syntheses .

Q. What structural modifications enhance the compound’s bioavailability while retaining target affinity?

  • SAR Insights :

  • Pyrrolidine substitution : Replace the pyrrolidin-3-yl group with a 4-methylpiperidine to increase lipophilicity (logP optimization).
  • Ethoxy vs. methoxy : Ethyl groups improve metabolic stability compared to methyl in hepatic microsome assays .
    • Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding to CYP51; compare with in vitro IC50_{50} values .

Q. How can computational methods resolve contradictions between in vitro and in vivo efficacy data?

  • Strategy :

  • Pharmacokinetic modeling : Simulate absorption/distribution using tools like GastroPlus to identify bioavailability bottlenecks.
  • Metabolite profiling : Use LC-MS to detect rapid hepatic oxidation of the oxadiazole ring, which may explain reduced in vivo activity.
    • Case Study : For similar compounds, methylating the oxadiazole nitrogen reduced first-pass metabolism, improving AUC by 2.5× .

Data Contradiction Analysis

Q. Conflicting reports on antifungal activity: How to design experiments to clarify mechanisms?

  • Hypothesis Testing :

  • Mechanism 1 : Direct CYP51 inhibition (validate via recombinant enzyme assays).
  • Mechanism 2 : Membrane disruption (assess via propidium iodide uptake in fungal cells).
    • Controls : Compare with fluconazole (CYP51 inhibitor) and amphotericin B (membrane disruptor). Use isogenic C. albicans strains with CYP51 mutations .

Q. Discrepancies in NMR spectra between synthetic batches: Troubleshooting steps?

  • Root Causes :

  • Impurities : Residual solvents (e.g., DMF) may obscure peaks; repurify via column chromatography (silica gel, CH2 _2Cl2 _2/MeOH).
  • Tautomerism : Oxadiazoles can exhibit ring-chain tautomerism; confirm predominant tautomer via 13C^{13}C-NMR and DFT calculations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethyl-3-((pyrrolidin-3-ylmethoxy)methyl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
5-Ethyl-3-((pyrrolidin-3-ylmethoxy)methyl)-1,2,4-oxadiazole

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